methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate
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Overview
Description
Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps like purification through recrystallization or chromatography to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce a variety of substituents on the benzimidazole ring .
Scientific Research Applications
Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate involves binding to specific molecular targets, such as the colchicine binding site on microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s effects are particularly pronounced in cells with mutant p53, making it a potential therapeutic agent for treating resistant cancer types .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate: Another benzimidazole derivative with similar microtubule-disrupting properties.
Fenbendazole: A benzimidazole with broad-spectrum anthelmintic activity.
Thiabendazole: Known for its antiparasitic effects.
Uniqueness
Methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate is unique due to its specific prop-2-enoxy substitution, which may confer distinct pharmacological properties compared to other benzimidazole derivatives. Its ability to bind to the colchicine binding site and disrupt microtubules sets it apart from other compounds in its class .
Properties
CAS No. |
58841-23-9 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl N-(6-prop-2-enoxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16) |
InChI Key |
SEMIOQPOYFBILB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC=C |
Origin of Product |
United States |
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